molecular formula C13H18ClNO2 B2518137 7-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 1822842-34-1

7-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

Cat. No.: B2518137
CAS No.: 1822842-34-1
M. Wt: 255.74
InChI Key: IXADRMYCEPZMNK-UHFFFAOYSA-N
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Description

7-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride: is a chemical compound with the molecular formula C13H17NO2·HCl and a molecular weight of 255.74 g/mol It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride typically involves the formation of the spiro structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 7-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: In medicine, 7-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it suitable for various industrial applications, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function and activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications.

    Angelicin: A compound with a similar structure and biological activity.

Uniqueness: 7-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, setting it apart from other benzofuran derivatives.

Properties

IUPAC Name

7-methoxyspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-15-11-4-2-3-10-12(11)16-9-13(10)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXADRMYCEPZMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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